Insulin Degludec

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

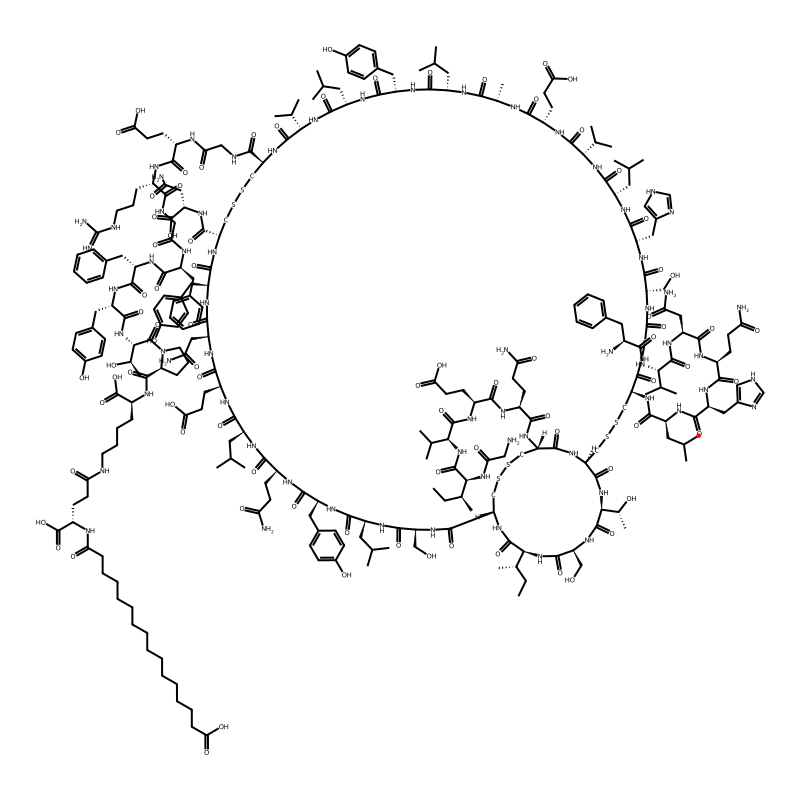

insulin degludec mechanism of action multihexamer formation

Structural & Pharmacokinetic Profile

| Feature | Description |

|---|---|

| Amino Acid Sequence | Same as human insulin but with deletion of Threonine at position B30 (Des-B30) [1] [2]. |

| Modification | A 16-carbon fatty diacid (hexadecanoic diacid) attached to Lysine at position B29 via a glutamic acid spacer [1] [3] [2]. |

| State in Formulation | Exists as dihexamers in the pharmaceutical formulation (containing phenol and zinc) [1] [2]. |

| State after Injection | Forms soluble multihexamer chains (long, filament-like complexes) upon subcutaneous phenol diffusion [1] [3]. |

| Mechanism of Protraction | Slow dissociation of multihexamers into monomers provides a stable, continuous release [1] [2]. |

| Peak Action / Cmax | ~10-12 hours post-injection [2]. |

| Half-Life (t1/2) | ~17-25 hours, approximately twice as long as insulin glargine [2]. |

| Duration of Action | Over 24 hours [1]. |

Comparative Pharmacodynamics & Clinical Outcomes

| Parameter | Insulin Degludec | Insulin Glargine | Notes |

|---|---|---|---|

| Intra-individual Variability (CV for GIR-AUC) | 20% [2] | 82% [2] | In type 1 diabetes under steady-state; lower variability reduces hypoglycemia risk. |

| Risk of Nocturnal Hypoglycemia | Significantly lower [1] | Higher [1] | Consistent finding in type 2 diabetes clinical trials [1] [2]. |

| Glycemic Control (HbA1c reduction) | Non-inferior [1] [2] | Non-inferior [1] [2] | Comparable efficacy in large clinical program (BEGIN). |

| Dosing Flexibility | Supported (8-40 hour interval tested) [2] | Standard daily dosing | Due to long half-life and stable action profile [2]. |

Key Experimental Methods for Analysis

The properties of this compound have been characterized using specific, validated laboratory techniques.

| Method | Application | Key Findings |

|---|---|---|

| Size Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS) | To determine molecular size and self-association state of insulin complexes in solution [3]. | Confirmed formation of high molecular mass, filament-like multihexamers upon phenol depletion [3]. |

| Circular Dichroism Spectroscopy (CDS) | To study conformational changes in the insulin hexamer (e.g., T3R3 to T6 states) in response to phenol and zinc concentration [3]. | Showed stable T3R3 conformation with phenol/zinc, shifting to T6 with phenol depletion, enabling multihexamer formation [3]. |

| RP-HPLC & SEC-HPLC (Orthogonal Testing) | To assess chemical stability and formation of aggregates under various stress conditions (pH, temperature, oxidation) [4]. | Identified vulnerability to oxidation at Cysteine B7 and deamidation at specific asparagine residues [4]. |

| Dynamic Light Scattering (DLS) | To measure particle size distribution and monitor aggregation in solution [4]. | Corroborated SEC-HPLC findings on aggregate formation under stress [4]. |

Mechanism of Action Workflow

The diagram below visualizes the experimental workflow used to elucidate this compound's mechanism, from formulation to subcutaneous action.

Experimental workflow for studying this compound's mechanism of action.

Molecular Mechanism of Multihexamer Formation

This diagram illustrates the structural transition of this compound from formulation to its protracted action state in the subcutaneous tissue.

Structural transition of this compound leading to protracted action.

References

- 1. , The New Generation Basal Insulin or Just another... Degludec Insulin [pmc.ncbi.nlm.nih.gov]

- 2. : the new ultra-long Degludec analogue | Diabetology... insulin [dmsjournal.biomedcentral.com]

- 3. Design of the Novel Protraction Mechanism of Insulin , an... Degludec [link.springer.com]

- 4. A comprehensive stability assessment of insulin using New... degludec [pubmed.ncbi.nlm.nih.gov]

pharmacokinetic profile insulin degludec half-life

Pharmacokinetic and Pharmacodynamic Profile

The table below summarizes the core quantitative pharmacokinetic (PK) and pharmacodynamic (PD) parameters of insulin degludec.

| Parameter | Value / Profile | Context / Comparison |

|---|---|---|

| Half-life (t₁/₂) | > 25 hours [1] [2] | At steady state; approximately double that of insulin glargine (~12 hours) [1] |

| Time to Steady State | Within 2-3 days of once-daily dosing [2] [3] [4] | Defined as when trough concentrations exceed 90% of the final plateau level [2] |

| Duration of Action | > 42 hours [2] [5] [3] | Exceeding 24 hours, allowing for once-daily dosing |

| Onset of Action | 30 - 90 minutes [5] | Similar to other long-acting analogues like insulin glargine and detemir |

| Peak Activity | Peakless [5] | Flat and stable pharmacokinetic and pharmacodynamic profile [2] |

| Intra-individual Variability (GIR-AUC) | 20% (Coefficient of Variation) [3] | At steady state; significantly lower than the 82% CV reported for insulin glargine under the same conditions [3] |

Mechanism of Protraction

This compound's ultra-long action is achieved through a specific mechanism of protraction involving unique molecular modifications and a predictable subcutaneous depot formation.

Mechanism of Protraction of this compound

The molecular structure of this compound is key to this process. It is based on human insulin but with two modifications:

- The threonine amino acid at position B30 is removed (Des-B30).

- A 16-carbon fatty diacid (hexadecandioic acid) is attached to the lysine at position B29 via a gamma-L-glutamic acid linker [2] [3].

This structure allows this compound to form a soluble depot after injection. The multihexamer chains dissociate slowly and predictably, resulting in a continuous, steady release of this compound monomers into the bloodstream [2] [4].

Key Experimental Protocols and Evidence

The pharmacokinetic profile of this compound has been characterized using standardized clinical trial methodologies.

Euglycemic Clamp Studies

The primary method for evaluating the pharmacodynamics of this compound is the euglycemic glucose clamp, which directly measures its glucose-lowering effect [1] [2].

- Objective: To maintain a constant target blood glucose level (e.g., 5.5 mmol/L or 100 mg/dL) by titrating a glucose infusion [1].

- Measurement: The Glucose Infusion Rate (GIR) required to maintain euglycemia is the primary pharmacodynamic endpoint [1].

- Key Findings: In head-to-head comparisons with insulin glargine at steady state, the mean 24-hour GIR profiles for this compound were "flatter and more stable" across various doses (0.4, 0.6, and 0.8 U/kg) [1]. The glucose-lowering effect was evenly distributed, with each 6-hour interval over 24 hours contributing approximately 25% of the total effect (AUCGIR,τ,SS), whereas insulin glargine was most effective in the first 12-18 hours [1].

Bioequivalence of Concentrated Formulations

Clinical studies have demonstrated that the U100 (100 units/mL) and U200 (200 units/mL) formulations of this compound are pharmacodynamically and pharmacokinetically bioequivalent [4]. This means that the same dose (in units) delivered by either formulation results in equivalent exposure and glucose-lowering effect, with no need for dose conversion [6] [4].

Clinical and Research Relevance

The unique PK/PD profile of this compound has several important clinical implications:

- Low Hypoglycemia Risk: The flat and stable profile, coupled with low day-to-day variability, translates to a significantly lower risk of nocturnal hypoglycemia compared to insulin glargine, as demonstrated in several clinical trials (BEGIN program) [2] [3] [7].

- Dosing Flexibility: Due to its half-life exceeding 24 hours, the timing of once-daily this compound injections can be varied from day to day. Clinical studies have shown that even with extreme dosing intervals (from 8 to 40 hours), there is no detriment to glycemic control or increase in hypoglycemia risk, offering patients greater flexibility [5] [7].

- Consistent Action Across Populations: This PK/PD profile has been consistently demonstrated in different patient populations, including those with type 1 and type 2 diabetes, the elderly, and patients with renal or hepatic impairment [2].

References

- 1. Comparison of the pharmacokinetic and pharmacodynamic profiles ... [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of the Pharmacological Properties of Insulin and... Degludec [link.springer.com]

- 3. : the new ultra-long Degludec analogue | Diabetology... insulin [dmsjournal.biomedcentral.com]

- 4. Concentrated insulins : the new basal insulins | TCRM [dovepress.com]

- 5. - Wikipedia this compound [en.wikipedia.org]

- 6. Monograph for Professionals - Drugs.com this compound [drugs.com]

- 7. Patient safety and minimizing risk with insulin administration – | DHPS [dovepress.com]

recombinant DNA technology insulin degludec development

Molecular Engineering & Mechanism of Protraction

Insulin degludec is a basal insulin analogue designed to address the limitations of previous long-acting insulins, such as a duration of action of less than 24 hours and significant pharmacokinetic variability [1] [2].

- Structural Modifications: The molecule is derived from human insulin through a two-key modification using recombinant DNA technology [3] [2]:

- Mechanism of Ultra-Long Action: These structural changes enable a unique mechanism of protraction. In the pharmaceutical formulation, this compound exists as dihexamers stabilized by phenol and zinc [1] [2]. After subcutaneous injection, the phenol rapidly diffuses away, causing the dihexamers to self-associate into soluble multihexamer chains [3] [1]. This creates a subcutaneous depot. The slow, continuous dissociation of multihexamers into monomers, driven by the gradual dispersion of zinc, results in a slow and steady release of this compound into the bloodstream [1] [2]. The attached fatty acid side chain also contributes to prolonging the action by facilitating reversible binding to albumin in the circulation [2].

The following diagram illustrates this unique mechanism of action.

Figure 1: The mechanism of protraction for this compound, from injection to sustained action.

Pharmacokinetic & Pharmacodynamic Profile

The unique mechanism of action translates into distinct and favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties.

- Steady State and Half-life: this compound reaches steady-state concentrations in the plasma within 2 to 3 days of once-daily administration [1] [2]. Its half-life is reported to be over 25 hours, which is approximately twice as long as that of insulin glargine [1] [2].

- Duration of Action: The duration of action exceeds 42 hours, supporting once-daily dosing with flexibility in dosing time [1] [4].

- Low Variability: A key characteristic is its low within-subject variability in glucose-lowering effect. Studies using euglycemic clamps showed the coefficient of variation (CV) for this compound was 20%, compared to 82% for insulin glargine under steady-state conditions [2]. This low variability contributes to a more predictable glycemic effect.

The table below summarizes its core PK/PD parameters in comparison with other basal insulins.

| Parameter | This compound | Insulin Glargine | Insulin Detemir | NPH Insulin |

|---|---|---|---|---|

| Onset of Action | 30–90 min [3] [4] | 30–60 min [3] | 30–60 min [3] | 1–2 hours [3] |

| Peak | No pronounced peak [3] [4] | No pronounced peak [3] | No pronounced peak [3] | 4–8 hours [3] |

| Duration of Action | >42 hours [1] [4] | 16–24 hours [3] | 16–24 hours [3] | 8–12 hours [3] |

| Half-life | >25 hours [1] | ~12 hours [1] | Not specified in sources | Not specified in sources |

| Within-Subject Variability (CV) | Low (20%) [2] | High (82%) [2] | Lower than NPH [2] | High (68%) [2] |

Clinical Development & Key Experimental Data

The clinical program for this compound (BEGIN) encompassed numerous trials in type 1 (T1D) and type 2 (T2D) diabetes.

- Efficacy Outcomes: Across phase 3 trials, this compound demonstrated non-inferiority in glycemic control (HbA1c reduction) compared to insulin glargine in both T1D and T2D populations [3] [4].

- Safety and Hypoglycemia: A consistent finding in the clinical program was a significant reduction in the rate of hypoglycemic events, particularly nocturnal hypoglycemia, with this compound compared to insulin glargine [3] [4] [2]. For instance, in one T1D trial, nocturnal hypoglycemia was 27% lower with degludec [4].

- Dosing Flexibility: Due to its ultra-long and stable action profile, this compound allows for flexibility in daily dosing timing (from 8 to 40 hours between doses) without compromising glycemic control or safety [4] [2].

The table below summarizes key efficacy and safety outcomes from representative phase 3 trials.

| Trial Parameter | BEGIN Basal-Bolus Type 1 [4] | BEGIN Basal-Bolus Type 2 [4] |

|---|---|---|

| Patient Population | T1D | T2D |

| Comparator | Insulin glargine | Insulin glargine |

| HbA1c Reduction | -0.40% (IDeg) vs -0.39% (IGlar) | -1.10% (IDeg) vs -1.18% (IGlar) |

| Confirmed Hypoglycemia Rate (per patient-year) | Not specified | 11.09 (IDeg) vs 13.63 (IGlar) |

| Nocturnal Hypoglycemia Rate (per patient-year) | 3.91 (IDeg) vs 5.22 (IGlar) | 1.39 (IDeg) vs 1.84 (IGlar) |

| Statistical Significance for Hypoglycemia | Nocturnal hypoglycemia: 27% lower (p=0.024) | Overall hypoglycemia: p=0.0359; Nocturnal: p=0.0399 |

Detailed Experimental Methodologies

To characterize this compound, standardized methodologies were employed across studies to ensure data consistency and comparability [1].

- Euglycemic Clamp Technique: This is the gold standard for assessing the pharmacodynamic profile of insulin.

- Objective: To measure the glucose-lowering effect over time while maintaining a constant blood glucose level.

- Procedure: After administration of the trial insulin, a variable intravenous glucose infusion is adjusted based on frequent (e.g., every 5-10 minutes) blood glucose measurements to maintain euglycemia (e.g., 90 mg/dL or 5.0 mmol/L) [1] [2]. The Glucose Infusion Rate (GIR) over time is the primary endpoint, representing the insulin's pharmacodynamic effect. The area under the GIR curve (GIR-AUC) is used to calculate the total glucose-lowering effect and its variability [1] [2].

- Pharmacokinetic Sampling:

- Objective: To determine the concentration-time profile of this compound in the serum.

- Procedure: Blood samples are collected at predefined timepoints before and after subcutaneous injection. Serum concentrations of this compound are measured using a specific sandwich enzyme-linked immunosorbent assay (ELISA) [1].

The workflow for a typical euglycemic clamp study is illustrated below.

Figure 2: Simplified workflow of a euglycemic clamp study to assess pharmacodynamics.

Conclusion

This compound represents a significant advancement in basal insulin technology. Its engineered structure facilitates a unique multihexamer-based mechanism, resulting in an ultra-long, flat, and stable pharmacokinetic and pharmacodynamic profile. Clinical data confirm that it provides effective glycemic control with the key benefits of significantly reduced risk of hypoglycemia (particularly at night) and greater dosing flexibility compared to previous long-acting analogues.

References

- 1. A Review of the Pharmacological Properties of Insulin and... Degludec [pmc.ncbi.nlm.nih.gov]

- 2. : the new ultra-long Degludec analogue | Diabetology... insulin [dmsjournal.biomedcentral.com]

- 3. , The New Generation Basal Insulin or Just another... Degludec Insulin [pmc.ncbi.nlm.nih.gov]

- 4. - Wikipedia this compound [en.wikipedia.org]

- 5. analog - Wikipedia Insulin [en.m.wikipedia.org]

Molecular Engineering and Mechanisms of Ultra-Long-Acting Insulins

The discovery of ultra-long-acting basal insulin analogs was driven by the limitations of earlier formulations (like NPH, glargine, and detemir), which were often associated with significant inter- and intra-patient variability and a pronounced peak effect, increasing the risk of hypoglycemia [1] [2]. The primary goal was to create insulins with a smoother, more stable, and prolonged pharmacokinetic (PK) profile.

Core Engineering Strategies: The prolonged action of modern analogs is achieved through two principal structural and functional modifications:

- Formation of a Subcutaneous Depot: Modifications to the insulin molecule encourage self-association into large multi-hexamer chains after subcutaneous injection. This creates a stable depot from which insulin monomers are released very slowly and consistently [1] [2].

- Albumin Binding: The attachment of a fatty acid side chain allows the insulin molecule to bind reversibly to albumin in the bloodstream and subcutaneous tissue. This binding creates a secondary circulating reservoir, further prolonging the half-life [1] [2].

These strategies are exemplified in the design of Insulin Degludec and the next-generation Oral Insulins OI338 and OI320.

table 1: Key Structural Modifications and Their Functional Impact in Selected Ultra-Long-Acting Insulin Analogues

| Insulin Analogue | Structural Modifications | Primary Protraction Mechanism | Reported Half-Life (Subcutaneous) |

|---|

| This compound | - Deletion of Threonine B30

- Attachment of a C16 fatty diacid (via Glu linker) to Lysine B29 [1] | Soluble multi-hexamer formation in subcutaneous tissue [3] [1] | ~25 hours [1] | | OI338 / OI320 | - A14E and B25H substitutions (for enzymatic stability)

- Attachment of C18/C20 fatty acid side chain to Lysine B29 [4] | Albumin binding & stability against proteolysis (enabling oral availability) [4] | Ultralong (specific half-life not detailed in sources) |

The following diagram illustrates the core mechanism of action for this compound:

Mechanism of this compound Protraction

Comparative Efficacy, Safety, and Clinical Data

Clinical development programs, such as the BEGIN trials for this compound, have demonstrated that these new analogs achieve glycemic control (HbA1c reduction) that is non-inferior to established basal insulins like glargine, but with significant advantages in specific areas [3] [1].

Key Clinical Differentiators:

- Reduced Hypoglycemia Risk: A consistent finding across multiple trials in both Type 1 and Type 2 diabetes is a statistically significant reduction in nocturnal hypoglycemia with this compound compared to Insulin Glargine [3] [1] [2].

- Flexible Dosing: Due to its ultra-long and stable pharmacokinetic profile (>42 hours duration of action), this compound allows for flexible dosing time, as long as a minimum of 8 hours is maintained between doses. This addresses a significant barrier to adherence for many patients [3].

- Lower Variability: The mechanism of multihexamer formation results in a much lower intra-individual variability in glucose-lowering effect compared to Glargine and NPH insulin [1].

table 2: Summary of Key Clinical Trial Findings for Ultra-Long-Acting this compound

| Trial / Program | Diabetes Type & Design | Key Efficacy Findings (vs. Comparator) | Key Safety Findings (vs. Comparator) |

|---|---|---|---|

| BEGIN Basal-Bolus Type 1 [3] | Type 1 (52 weeks, n=629) | HbA1c reduction non-inferior to insulin glargine [3] | 27% lower rate of nocturnal hypoglycemia [3] |

| BEGIN Basal-Bolus Type 2 [3] | Type 2 (52 weeks, n=995) | HbA1c reduction non-inferior to insulin glargine [3] | Significantly lower rates of overall and nocturnal hypoglycemia [3] |

| BEGIN Program (Overall) [1] | 9 confirmatory trials in T1D & T2D | Efficacy comparable to glargine across different patient groups [1] | Consistent trend favoring degludec for nocturnal hypoglycemia, especially in T2D [1] |

| Systematic Review & NMA [5] | Type 1 (Network Meta-analysis of 65 studies) | Ultra-long and long-acting insulins superior to intermediate-acting (NPH) in reducing A1c and FPG [5] | Superior to NPH in reducing major, serious, or nocturnal hypoglycemia [5] |

The clinical development pathway for these compounds is rigorous and phase-driven, as shown in the workflow below:

Typical Clinical Development Workflow

Emerging Frontiers: Oral Ultra-Long-Acting Insulins

A groundbreaking advancement in this field is the engineering of orally available, ultra-long-acting insulin analogues. The discovery of OI338 and OI320 represents a major paradigm shift [4].

Critical Engineering Challenges and Solutions for Oral Insulin:

- Challenge: Proteolytic Degradation in the GI Tract.

- Solution: Introduction of specific amino acid substitutions (A14E and B25H) to increase stability against digestive enzymes [4].

- Challenge: Achieving Systemic Bioavailability.

- Solution: Attachment of an albumin-binding side chain derived from long-chain fatty diacids (C18 or C20) to Lysine B29. This facilitates absorption and provides the ultralong PK profile [4].

- Challenge: Ensuring Safety Profile.

- Solution: A deliberate reduction in insulin receptor affinity was found to be crucial for obtaining the desired ultralong PK profile without increasing mitogenic risk [4].

OI338 has successfully completed a phase 2a clinical trial, showing similar treatment outcomes to subcutaneous insulin glargine, marking a significant milestone in diabetes therapy [4].

I hope this detailed technical guide provides a solid foundation for your research and development work.

References

- 1. Degludec: the new ultra - long | Diabetology... insulin analogue [dmsjournal.biomedcentral.com]

- 2. Degludec, The New Generation Insulin or Just another... Basal Insulin [pmc.ncbi.nlm.nih.gov]

- 3. degludec - Wikipedia Insulin [en.wikipedia.org]

- 4. Engineering of Orally Available, Ultralong - Acting ... Insulin Analogues [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Efficacy and Safety of Ultra - Long - Acting , Long - Acting ... [pmc.ncbi.nlm.nih.gov]

insulin degludec receptor binding affinity IGF-1

Receptor Binding Affinity and Mitogenic Profile

The following table summarizes the key experimental findings related to insulin degludec's receptor binding and mitogenic potency.

| Aspect | Reported Finding | Experimental Context / Significance |

|---|---|---|

| IGF-1R Affinity | Low affinity, comparable to human insulin [1] | Insulin receptor binding studies; indicates low potential for off-target signaling [1]. |

| Mitogenic/Metabolic Potency Ratio | Similar low ratio to human insulin [1] | In vitro studies; suggests metabolic activity is not disproportionately lower than mitogenic activity, similar to the native hormone [1]. |

| Carcinogenicity | No proof of carcinogenicity [1] | Based on low IGF-1R affinity and mitogenic potency; differentiates it from some other insulin analogs [1]. |

Experimental Protocols for Assessing Safety

The safety profile of this compound was established through a series of standardized in vitro and cell-based assays.

Insulin Receptor Binding Studies

- Purpose: To quantify the affinity of this compound for the IGF-1R relative to the insulin receptor and human insulin.

- Typical Methodology: Receptors (IGF-1R or IR) are incubated with a traceable ligand (often radiolabeled) and increasing concentrations of the test insulin (e.g., this compound) or a reference standard (human insulin). The concentration of the test compound required to displace 50% of the bound tracer (( \text{IC}{50} )) is calculated. A higher ( \text{IC}{50} ) indicates lower binding affinity [1] [2].

In Vitro Mitogenic Potency Assessment

- Purpose: To evaluate the potential of this compound to stimulate cell proliferation.

- Typical Methodology: Cell lines that express a high proportion of IGF-1R are used. Cells are exposed to serial dilutions of this compound, human insulin, or other analogs. Proliferation is measured via metrics like ( ^3\text{H} )-thymidine incorporation or metabolic activity assays. The results are used to calculate a mitogenic potency relative to human insulin [1] [2].

Metabolic Potency Assessment

- Purpose: To measure the glucose-lowering (desired) effect of the analog.

- Typical Methodology: This is often assessed in vivo in animal models or using cell-based assays that measure glucose uptake (e.g., in adipocytes). The metabolic potency relative to human insulin is determined [1].

- Data Interpretation: The ratio of mitogenic-to-metabolic potency is then calculated. A ratio similar to or lower than human insulin is considered favorable [1].

IGF-1 Signaling and Experimental Workflow

The diagrams below illustrate the key signaling pathways and a generalized experimental workflow for evaluating a drug's IGF-1R-related profile.

IGF-1 signaling pathway activates key metabolic and growth processes.

Key experimental steps to assess a compound's IGF-1R binding and mitogenic potential.

References

Comparative Pharmacodynamic Profiles of Basal Insulins

The table below summarizes the key pharmacodynamic and pharmacokinetic parameters of insulin degludec in comparison to other basal insulins.

| Insulin Type | Reported Duration of Action | Time to Steady State | Key PD Characteristics | Reported Within-Subject PD Variability (GIR-AUC₀–₂₄h) |

|---|---|---|---|---|

| This compound | >42 hours [1], >24 hours [2] [3] | ~3 days [4] [1] | Flat, peakless profile [4] [1] | Coefficient of Variation (CV): 20% [1] |

| Insulin Glargine (IGlar) | 16-24 hours [3], 18-26 hours [2] | Information not covered in search results | Relatively flat, but less evenly distributed effect over 24h [5] | CV: 82% (at steady-state) [1] |

| Insulin Detemir | 16-24 hours [3] | Information not covered in search results | Flat, peakless profile [3] | CV: 27% (after single dose) [1] |

| NPH Insulin | 8-12 hours [3] | Information not covered in search results | Pronounced peak [4] | CV: 68% [1] |

Mechanism of Protraction and Low Variability

The unique pharmacological profile of this compound is a direct result of its specific molecular structure and mechanism of action.

- Molecular Structure: this compound is identical to human insulin except for the omission of threonine at position B30 and the addition of a 16-carbon fatty diacid chain (via a glutamic acid linker) to lysine at position B29 [1] [3].

- Formation of a Subcutaneous Depot: After subcutaneous injection, the formulation shifts, prompting this compound molecules to self-associate into soluble multi-hexamer chains [4] [1]. This creates a depot from which this compound monomers dissociate slowly and steadily into the bloodstream [4]. This predictable, continuous release mechanism is the foundation for its low variability [5] [1].

The following diagram illustrates this unique mechanism:

Mechanism of protraction for this compound after subcutaneous injection.

Key Experimental Protocols and Data

The core data on this compound's pharmacodynamic variability comes from rigorous, standardized euglycemic clamp studies, which are the gold standard for assessing insulin action.

Detailed Euglycemic Clamp Methodology

The following workflow details the clamp procedure used in key trials [5] [4]:

Generalized workflow of a euglycemic clamp study to assess insulin pharmacodynamics.

- Study Design: A typical study was a double-blind, randomized, two-period crossover trial [5]. Patients with type 1 diabetes received once-daily doses of 0.4 U/kg of this compound and insulin glargine U300 (IGlar-U300), each for 12 days.

- Steady-State & Clamp Execution: To ensure measurements reflected a clinical setting, clamps were performed at steady-state on the 6th, 9th, and 12th day of each treatment period [5]. This design allowed for the assessment of both within-day and day-to-day variability.

- Primary Endpoints: The key pharmacodynamic endpoint was the Glucose Infusion Rate (GIR) profile over 24 hours. From this, critical metrics were derived, including:

- GIR-AUC₀–₂₄h: Total glucose-lowering effect.

- Within-day variability: Measured as "relative fluctuation" of the GIR.

- Day-to-day variability: Calculated as the variance of the GIR-AUC across the three clamp days [5].

� Quantitative Variability Findings

The data from these clamps provided the following key comparisons between this compound and insulin glargine U300 [5]:

- Within-day Variability: this compound demonstrated a 37% lower within-day variability (relative fluctuation) than IGlar-U300 (estimated ratio IDeg/IGlar-U300: 0.63, 95% CI 0.54; 0.73; P < .0001).

- Day-to-day Variability: The day-to-day variability in glucose-lowering effect for this compound was approximately four times lower than for IGlar-U300 (variance ratio IGlar-U300/IDeg: 3.70, 95% CI 2.42; 5.67; P < .0001).

The following diagram summarizes the head-to-head comparison from these studies:

Head-to-head comparison of pharmacodynamic variability between this compound and insulin glargine U300.

Clinical Implications for Drug Development

The distinct pharmacodynamic profile of this compound offers several key insights for therapy design and development:

- Flexible Dosing Regimens: Due to its half-life exceeding 25 hours and duration of action beyond 42 hours, this compound achieves a stable steady-state with minimal accumulation, allowing for flexible dosing time from day to day (e.g., from 8 to 40 hours between doses) without compromising glycemic control or increasing hypoglycemia risk [4] [1].

- Reduced Hypoglycemia Risk: The low pharmacodynamic variability directly translates to a more predictable glucose-lowering effect, which is a key factor behind the significantly lower rates of nocturnal hypoglycemia observed with this compound compared to insulin glargine in large-scale clinical trials (BEGIN program) [5] [1] [3].

- Consideration for Special Populations: The pharmacokinetics and pharmacodynamics of this compound are preserved in special populations, including those with renal or hepatic impairment, suggesting that dose adjustments may not be necessary based on these conditions alone [4] [6].

References

- 1. : the new ultra-long Degludec analogue | Diabetology... insulin [dmsjournal.biomedcentral.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. , The New Generation Basal Insulin or Just another... Degludec Insulin [pmc.ncbi.nlm.nih.gov]

- 4. A Review of the Pharmacological Properties of Insulin and... Degludec [link.springer.com]

- 5. : Lower day-to-day and within-day Insulin in... degludec variability [pubmed.ncbi.nlm.nih.gov]

- 6. : Insulin in Patients with Renal Impairment Degludec Pharmacokinetics [academia.edu]

safety profile insulin degludec carcinogenicity studies

Theoretical Concerns and Mechanism

Structural changes in insulin analogs can alter their binding affinity to the Insulin Receptor (IR) and Insulin-like Growth Factor-1 Receptor (IGF-1R). Increased affinity for IGF-1R is a theoretical concern, as this receptor's signaling is more strongly linked to cell proliferation and growth [1].

The diagram below illustrates this theoretical risk and the established profile of insulin degludec.

This compound mechanism and carcinogenicity profile

Experimental Evidence and Key Findings

Experimental data from receptor binding studies and bioassays support this compound's low mitogenic potential.

Receptor Binding Affinity Studies directly measure how strongly an insulin analog binds to IGF-1R.

- Methodology: In vitro competitive binding assays are used. The test compound (e.g., this compound) competes with a labeled reference ligand (like radiolabeled IGF-1) for receptor binding. The concentration required to displace 50% of the reference ligand determines binding affinity [1].

- Key Finding for this compound: The affinity of this compound for the human IGF-1 receptor is low, with a similar low mitogenic/metabolic potency ratio to human insulin [2] [1].

IGF-1 Kinase Receptor Activation (KIRA) Assay measures downstream receptor activation.

- Methodology: This cell-based bioassay uses cells overexpressing the human IGF-1R. The assay quantifies IGF-1R activation by measuring tyrosine phosphorylation of the receptor's beta-subunit, an initial step in the intracellular signaling pathway [1].

- Key Finding for this compound: this compound was not a subject of the specific KIRA assay results reported, which focused on other analogs. However, its low receptor binding affinity suggests low activation potential [1].

Carcinogenicity Studies in animals are a standard regulatory requirement.

- Methodology: These are long-term in vivo studies in rodents assessing the potential of a drug to induce tumors [2].

- Key Finding for this compound: The available data indicate a lack of proof of carcinogenicity with this compound [2].

The table below summarizes quantitative data from these studies.

| Assessment Method | Key Metric | Finding for this compound | Context vs. Human Insulin |

|---|---|---|---|

| Receptor Binding Affinity [1] | IGF-1R affinity | Low | Comparable / Similar low potency ratio [2] |

| In Vitro Mitogenic Potency [2] | Mitogenic/metabolic potency ratio | Low | Comparable [2] |

| In Vivo Carcinogenicity [2] | Evidence of carcinogenicity | No proof found [2] | Favorable profile [2] |

Overall Safety Profile in Context

This compound is considered to have a safe profile regarding carcinogenic potential. This is a noted advantage, especially when compared to historical concerns regarding the possible mitogenic potencies of other long-acting analogs like insulin glargine [2].

For healthcare professionals and researchers, this evidence supports that this compound's theoretical risk is low, and its established safety profile is favorable.

References

onset peak duration action insulin degludec

Pharmacokinetic & Pharmacodynamic Profile

The table below summarizes the core quantitative data on insulin degludec's action profile [1] [2].

| Parameter | Description/Value |

|---|---|

| Onset of Action | 30 - 90 minutes [2] |

| Peak Action | Peakless (flat and stable pharmacokinetic profile) [1] |

| Duration of Action | > 24 hours; reported to exceed 42 hours [1] [2] |

| Half-life | > 25 hours [1] |

| Time to Steady State | Approximately 3 days of once-daily dosing [1] |

| Day-to-Day Variability | Four times lower within-subject variability in glucose-lowering effect compared to insulin glargine [1] |

Mechanism of Protraction and Experimental Data

The unique pharmacokinetic profile of this compound is a direct result of its mechanism of action following subcutaneous injection.

Mechanism of Protraction

This compound is designed to form a soluble multi-hexamer depot at the injection site. The compound is formulated with phenol and zinc, leading to the formation of di-hexamers. Upon subcutaneous injection, phenol diffuses away, causing the di-hexamers to self-associate into soluble multi-hexamers. The slow and steady dissociation of this compound monomers from the ends of these multi-hexamers results in a continuous and slow absorption into the systemic circulation, creating an ultra-long and stable action profile [1]. The following diagram illustrates this process and its pharmacokinetic (PK) and pharmacodynamic (PD) consequences.

Diagram of this compound's Mechanism of Protraction and Clinical Impact.

Key Experimental Protocols

The robust data on this compound's profile were generated using standardized clinical trial methodologies to allow for cross-study comparisons [1].

- Pharmacokinetic Sampling: Blood samples were collected at predefined time points pre- and post-dose. Serum concentrations of this compound were measured using a specific sandwich enzyme-linked immunosorbent assay (ELISA) [1].

- Pharmacodynamic Assessment (Euglycaemic Clamp): The glucose-lowering effect (pharmacodynamics) was quantified using a euglycaemic clamp technique, often employing a Biostator device. This method involves intravenous infusion of this compound (or a comparator) while a variable glucose infusion is simultaneously administered to maintain blood sugar at a constant, target level (euglycaemia). The Glucose Infusion Rate (GIR) required to maintain euglycaemia is the primary outcome measure, directly reflecting the insulin's pharmacodynamic activity over time. Clamp durations varied by study but were designed to cover at least one full dosing interval (e.g., 24 hours or longer) [1].

- Study Populations and Design: Studies were conducted in subjects with both type 1 and type 2 diabetes. To ensure clean data, a washout period (e.g., 48 hours for other long-acting insulins) was implemented prior to dosing. Most investigations were performed at steady state, achieved after about 3 days of once-daily dosing, which reflects clinical use [1].

Clinical Implications for Professionals

The pharmacological properties of this compound translate into several key clinical benefits:

- Flexible Dosing Regimen: Due to its half-life of over 25 hours and duration of action exceeding 42 hours, this compound allows for flexible once-daily dosing. The time of administration can be varied from day to day without compromising glycemic control or increasing hypoglycemia risk, which is a significant advantage for patient adherence and lifestyle [3] [1].

- Reduced Hypoglycemia Risk: The flat and stable pharmacodynamic profile, coupled with significantly lower day-to-day variability, contributes to a lower risk of hypoglycemic events, particularly nocturnal hypoglycemia, as demonstrated in clinical trials [3] [1].

- Consistent Metabolic Control: The even distribution of glucose-lowering effect over 24 hours provides a consistent basal insulin level, mimicking ideal physiological insulin secretion more closely than earlier-generation analogues [1].

References

albumin binding insulin degludec pharmacodynamics

Mechanism of Protraction and Role of Albumin

The prolonged action of insulin degludec results from a sequential process that begins at the injection site and continues in the bloodstream. The following diagram illustrates this multi-step mechanism.

The protracted effect stems from its structure, which is modified from human insulin by the removal of threonine at position B30 and the attachment of a hexadecanedioic acid via a glutamic acid linker to lysine at position B29 [1]. This design enables a dual mechanism of protraction:

- Subcutaneous Multi-hexamer Formation: After injection, the formulation's phenol diffuses away, causing dihexamers to self-associate into large, soluble multi-hexamer chains in the subcutaneous tissue [2] [1]. This creates a depot from which this compound monomers are slowly and continuously released into the systemic circulation as zinc ions gradually dissociate [2].

- Reversible Albumin Binding: The fatty diacid side chain allows this compound monomers in the bloodstream to reversibly bind to albumin [3] [1]. This binding creates a circulating reservoir of insulin, buffering its diffusion to peripheral tissues and slowing renal and receptor-mediated clearance, which further extends its duration of action [3].

Quantitative Pharmacodynamic and Pharmacokinetic Profile

The mechanism of this compound translates into distinct and consistent pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters of this compound [2] [4] [5]

| Parameter | Value / Profile | Conditions / Comments |

|---|---|---|

| Half-life | > 25 hours | At steady state after subcutaneous administration. |

| Time to Steady State | ~ 3 days | With once-daily dosing. |

| Duration of Action | > 42 hours | Up to 42 hours, exceeding one full day. |

| Onset of Action | 30 - 90 minutes | Similar to other long-acting insulins. |

| Peak-Trough Ratio | Low | Results in a flat and stable profile. |

| Intra-individual Variability(GIR-AUC) | 20% (Coefficient of Variation) | Measured at steady state; significantly lower than insulin glargine (82%). |

Table 2: Clinical Outcomes from the BEGIN Trial Program (52-week duration) [5] [1]

| Patient Population | Comparator | HbA1c Reduction (IDeg vs. Comp) | Hypoglycemia Outcome (IDeg vs. Comp) |

|---|---|---|---|

| Type 1 Diabetes(BEGIN Basal-Bolus Type 1) | Insulin glargine | -0.40% vs. -0.39% (Non-inferior) | 27% lower rate of nocturnal hypoglycemia. |

| Type 2 Diabetes(BEGIN Basal-Bolus Type 2) | Insulin glargine | -1.10% vs. -1.18% (Non-inferior) | Significantly lower overall and nocturnal hypoglycemia. |

Key Experimental Methodologies

The data on this compound were established using standardized, rigorous experimental methods.

Euglycaemic Clamp Technique

- Purpose: The gold standard for assessing the glucose-lowering effect (pharmacodynamics) of insulin over time [2].

- Procedure: After insulin administration, a variable intravenous glucose infusion is adjusted to maintain the subject's blood glucose at a constant, predetermined level (e.g., 90 mg/dL or 5.0 mmol/L) [2]. The Glucose Infusion Rate (GIR) required to maintain euglycaemia is the primary outcome measure, generating a pharmacodynamic profile [2] [1]. Clamp studies for this compound often lasted 24 hours or more to fully capture its protracted action [2].

Pharmacokinetic (PK) Blood Sampling and Analysis

- Purpose: To measure the concentration-time profile of this compound in the bloodstream [2].

- Procedure: Serial blood samples are collected at predefined times before and after dose administration [2]. The concentration of this compound in serum is measured using a specific sandwich enzyme-linked immunosorbent assay (ELISA), which distinguishes it from endogenous insulin and other analogues [2].

Structural Analysis (SAXS and DLS)

- Purpose: To study the self-association and albumin-binding behavior of this compound in solution [6].

- Procedure: Small-Angle X-ray Scattering (SAXS) and Dynamic Light Scattering (DLS) are used to determine the size, shape, and stoichiometry of complexes in phenolic buffers that mimic the pharmaceutical formulation. These techniques confirmed that a degludec dihexamer can form a complex with albumin and helped elucidate the equilibrium between different oligomeric states [6].

Key Insights for Research and Development

- Mechanistic Synergy: The combination of a subcutaneous depot and reversible albumin binding is a powerful approach for achieving an ultra-long, flat, and stable profile, and serves as a model for future protein-based therapeutic designs [7].

- Clinical Translation of Low Variability: The low within-subject PK/PD variability is a direct result of the predictable dissociation of multi-hexamers and albumin binding. This translates into a tangible clinical benefit: a reduced risk of hypoglycemia, particularly at night, which is a major limitation of earlier basal insulins [2] [1].

- Considerations for Special Populations: While the albumin binding contributes to a favorable profile, one study suggested a theoretical concern that patients with hypoalbuminemia might experience a higher free fraction of degludec, potentially increasing hypoglycemia risk [8]. However, a post-hoc analysis of the large DEVOTE trial did not confirm this signal, indicating the overall safety profile remains robust [8].

References

- 1. : the new ultra-long Degludec analogue | Diabetology... insulin [dmsjournal.biomedcentral.com]

- 2. A Review of the Pharmacological Properties of Insulin and... Degludec [pmc.ncbi.nlm.nih.gov]

- 3. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Insulin ... [pdb101.rcsb.org]

- 4. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 5. - Wikipedia this compound [en.wikipedia.org]

- 6. (IUCr) Solution structures of long-acting insulin analogues and their... [journals.iucr.org]

- 7. Impact of the mode of protraction of basal insulin therapies on their... [pubmed.ncbi.nlm.nih.gov]

- 8. Commentary to “Differential Effect of Hypoalbuminemia on...” [link.springer.com]

Comprehensive Application Notes and Protocols for Insulin Degludec Subcutaneous Injection

Introduction to Insulin Degludec

This compound is a novel ultra-long-acting basal insulin analogue developed to address the limitations of previous long-acting insulins in diabetes management. Approved by the FDA in 2015, this biologically engineered insulin features a unique molecular structure that provides stable pharmacokinetic and pharmacodynamic profiles with significantly reduced variability compared to other basal insulins. This compound is indicated for the treatment of both type 1 and type 2 diabetes mellitus in adults and children aged 1 year and older, offering flexible dosing regimens that can adapt to individual patient needs while maintaining effective glycemic control.

The development of this compound represents a significant advancement in insulin therapy, particularly for patients who experience nocturnal hypoglycemia or require dosing flexibility due to irregular schedules. Its unique mechanism of action involving multi-hexamer formation upon subcutaneous injection creates a soluble depot that slowly and consistently releases insulin monomers into the bloodstream. This review provides comprehensive application notes and experimental protocols to support researchers and drug development professionals in understanding and working with this innovative therapeutic agent.

Molecular Basis and Mechanism of Action

Chemical Structure and Formulation

This compound is a human insulin analogue with specific modifications to the native insulin structure that confer its extended duration of action:

- Amino acid deletion: Threonine at position B30 has been removed (Des-B30)

- Fatty acid side chain: A 16-carbon fatty diacid (hexadecanedioic acid) is attached to lysine at position B29 via a γ-L-glutamyl spacer [1] [2]

These structural modifications enable this compound to self-associate into multi-hexamers following subcutaneous injection while maintaining the same receptor binding affinity and biological activity as human insulin. The pharmaceutical formulation contains phenol and zinc, which promote the formation of stable di-hexamers in the solution. Upon subcutaneous injection and subsequent diffusion of phenol, these di-hexamers assemble into soluble multi-hexamer chains that create a depot at the injection site [3] [1].

Pharmacological Mechanism

The mechanism of action of this compound involves a dual-protraction process that ensures slow, continuous release of active insulin monomers:

- Subcutaneous depot formation: After injection, the multi-hexamer chains form a stable subcutaneous depot from which this compound is slowly released

- Albumin binding: The fatty acid side chain enables reversible binding to albumin in the bloodstream, further extending its half-life [1]

As zinc gradually diffuses from the ends of the multi-hexamers, this compound monomers steadily dissociate and enter the systemic circulation. This predictable dissociation process results in a flat and stable pharmacokinetic profile with minimal peak-trough fluctuations, closely mimicking physiological basal insulin secretion [3].

The following diagram illustrates the mechanism of protraction of this compound:

Figure 1: Mechanism of Protraction of this compound. The diagram illustrates the multi-hexamer formation following subcutaneous injection, creating a soluble depot that slowly releases insulin monomers into systemic circulation, where they bind to albumin and subsequently activate insulin receptors.

Pharmacological Properties

Pharmacokinetic Profile

This compound exhibits distinct pharmacokinetic properties that differentiate it from other long-acting insulin analogues:

- Extended half-life: The terminal half-life is approximately 25 hours compared to 12 hours for insulin glargine [3]

- Duration of action: Exceeds 42 hours, allowing for once-daily dosing with flexibility in timing [3] [2]

- Time to steady state: Reaches clinical steady-state concentrations within 2-3 days of once-daily administration [3]

- Low variability: Demonstrates four times lower day-to-day within-subject variability in glucose-lowering effect compared to insulin glargine [3]

The pharmacokinetic profile remains consistent across different patient populations, including those with renal or hepatic impairment, elderly patients, and individuals from different ethnic backgrounds [3]. This consistency is particularly valuable for special populations who may experience altered drug metabolism.

Table 1: Key Pharmacokinetic Parameters of this compound at Steady State

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Half-life | 25.4 ± 4.3 hours | Type 1 diabetes, 0.4 U/kg | [3] |

| Time to Cmax | 9.0 ± 1.8 hours | Type 1 diabetes, 0.4 U/kg | [3] |

| Duration of action | >42 hours | Multiple dose administration | [3] [2] |

| Time to steady state | 2-3 days | Once-daily dosing | [3] |

| Within-subject variability | 20% CV (GIR-AUC) | Compared to 82% for insulin glargine | [1] |

Pharmacodynamic Profile

The pharmacodynamic properties of this compound are characterized by a flat and stable glucose-lowering effect:

- Even distribution: Glucose-lowering effect is evenly distributed across all four 6-hour intervals during a 24-hour dosing period [3]

- Low peak-trough ratio: Minimal fluctuations in insulin activity throughout the dosing interval [1]

- Consistent effect: Maintains stable glucose infusion rates during euglycemic clamp studies [3]

This stable pharmacodynamic profile translates to a reduced risk of hypoglycemia, particularly nocturnal hypoglycemia, which is a significant limitation with other basal insulins. Clinical trials have demonstrated a 27% reduction in nocturnal hypoglycemia in type 1 diabetes and significantly lower overall hypoglycemia rates in type 2 diabetes compared to insulin glargine [2].

Table 2: Pharmacodynamic Comparison of this compound vs. Insulin Glargine

| Parameter | This compound | Insulin Glargine | Significance |

|---|---|---|---|

| GIR-AUC (0-24h) CV | 20% | 82% | p<0.001 [1] |

| Nocturnal hypoglycemia rate (T1D) | 3.91 events/patient-year | 5.22 events/patient-year | 27% reduction [2] |

| Overall hypoglycemia rate (T2D) | 11.09 events/patient-year | 13.63 events/patient-year | p=0.0359 [2] |

| Glucose-lowering evenness | Even across 6-hour intervals | Declining after 12-16 hours | [3] |

Administration Protocols

Dosing Guidelines

This compound dosing must be individualized based on the patient's metabolic needs, blood glucose monitoring results, and glycemic control goals. The following dosing protocols are recommended:

4.1.1 Starting Doses in Insulin-Naïve Patients

- Type 1 diabetes: Approximately one-third to one-half of the total daily insulin requirement, with the remainder provided as short-acting insulin divided between meals [4] [5]

- Type 2 diabetes: 10 units once daily [4] [5]

For calculation of initial total daily insulin dose in insulin-naïve patients with type 1 diabetes, 0.2 to 0.4 units per kilogram of body weight can be used as a guide [4].

4.1.2 Switching from Other Basal Insulins

- Adults with type 1 or type 2 diabetes: Start at the same unit dose as the total daily long-acting or intermediate-acting insulin dose [4] [5]

- Pediatric patients (≥1 year): Start at 80% of the total daily long-acting or intermediate-acting insulin dose to minimize hypoglycemia risk [4] [5]

Table 3: this compound Dosing Protocol Summary

| Patient Population | Initial Dosing Regimen | Titration Guidance | Dosing Frequency |

|---|---|---|---|

| Type 1 diabetes (insulin-naïve) | One-third to one-half of total daily insulin needs | Based on fasting glucose measurements | Once daily |

| Type 2 diabetes (insulin-naïve) | 10 units | Adjust by 2 units every 3-4 days based on fasting glucose | Once daily |

| Adults switching from other insulins | Unit-to-unit conversion | Adjust based on glucose monitoring | Once daily |

| Pediatrics switching from other insulins | 80% of previous basal insulin dose | Conservative titration with close monitoring | Once daily (same time each day) |

Injection Technique and Administration

Proper administration technique is critical for optimal pharmacokinetic and pharmacodynamic performance:

- Injection sites: Subcutaneous injections into the thigh, upper arm, or abdomen with rotation of sites within the same region [4] [5]

- Injection angle: 90-degree angle with pinching of skin for patients with inadequate subcutaneous tissue [6]

- Site rotation: Regular rotation to reduce the risk of lipodystrophy and localized cutaneous amyloidosis [4]

- Inspection: Visual inspection of solution before use - should be clear and colorless [4]

Dosing Flexibility Protocol

This compound offers unique dosing flexibility due to its extended duration of action:

- Adult patients: Can be administered once daily at any time of day [4]

- Pediatric patients: Should be administered once daily at the same time every day [4]

- Missed dose (adults): Inject upon discovery, ensuring at least 8 hours between consecutive injections [4] [5]

- Missed dose (pediatrics): Contact healthcare provider for guidance and increase blood glucose monitoring frequency [4]

This flexibility is particularly beneficial for patients with irregular schedules, shift workers, or those who travel frequently across time zones.

Storage and Handling Protocols

Storage Conditions

Maintaining product stability requires adherence to specific storage protocols:

- Unopened vials/pens: Store in refrigerator at 2-8°C (36-46°F) in original carton protected from light [7] [5]

- Freezing precaution: Do not freeze; discard if frozen [7]

- Opened products: May be stored refrigerated or at room temperature (below 30°C/86°F) and must be used within 56 days [7]

- In-use protection: Protect from direct heat and sunlight [7]

Handling Precautions

- No mixing: Do not dilute or mix with other insulins or solutions [4]

- No IV administration: For subcutaneous use only; not for intravenous administration or insulin infusion pumps [4]

- Device sharing: Never share insulin pens between patients, even with needle changes [5]

- Visual inspection: Solution should appear clear and colorless; discard if cloudy, discolored, or containing particles [4]

Experimental Protocols for Research Applications

Euglycemic Clamp Methodology for Pharmacodynamic Assessment

The euglycemic clamp technique represents the gold standard for evaluating the pharmacodynamic properties of insulin formulations. The following protocol is adapted from standardized methods used in this compound clinical trials [3]:

6.1.1 Pre-study Preparations

- Subject selection: Include subjects with type 1 or type 2 diabetes with stable glycemic control

- Washout period: Implement appropriate washout from previous insulins (48 hours for detemir/glargine, 22 hours for NPH) [3]

- Standardization: Maintain consistent inclusion/exclusion criteria across studies to minimize variability

6.1.2 Clamp Procedure

- Baseline period: Establish baseline glucose levels after an overnight fast

- Insulin administration: Administer this compound at the prescribed dose (typically 0.4 U/kg in clinical trials)

- Glucose monitoring: Measure blood glucose levels at regular intervals (typically every 5-10 minutes)

- Glucose infusion: Maintain euglycemia (90 mg/dL) using variable-rate 20% glucose infusion

- Duration: Continue clamp for at least 24 hours to capture full activity profile; extend to 42 hours for complete duration assessment

6.1.3 Data Collection and Analysis

- Glucose infusion rate (GIR): Record GIR values throughout the clamp procedure

- Pharmacodynamic parameters: Calculate GIR-AUC, time to maximum effect, and duration of action

- Variability assessment: Perform multiple clamps (days 6, 9, and 12) to assess within-subject variability [1]

Pharmacokinetic Sampling Protocol

Comprehensive pharmacokinetic assessment requires standardized sampling procedures:

- Blood collection: Collect serial blood samples pre-dose and at predefined intervals post-dose

- Sampling duration: Continue for at least 24 hours; extended sampling to 42 hours recommended

- Analysis method: Use specific sandwich enzyme-linked immunosorbent assay (ELISA) for this compound quantification [3]

- Key parameters: Calculate AUC, C~max~, t~max~, half-life, and clearance

The following diagram illustrates the experimental workflow for evaluating this compound:

Figure 2: Experimental Workflow for this compound Evaluation. The diagram outlines the key steps in assessing this compound, from subject preparation through euglycemic clamp and pharmacokinetic sampling to final data analysis.

Conclusion

This compound represents a significant advancement in basal insulin therapy, offering ultra-long duration of action, reduced variability, and dosing flexibility that address key limitations of previous long-acting insulins. Its unique mechanism of action involving multi-hexamer formation creates a stable subcutaneous depot that provides flat and consistent pharmacokinetic and pharmacodynamic profiles.

The experimental protocols outlined in this document provide researchers with standardized methodologies for evaluating this compound in both clinical and preclinical settings. The euglycemic clamp technique remains essential for characterizing its pharmacodynamic properties, while standardized pharmacokinetic sampling allows for accurate assessment of its extended half-life and low variability profile.

For drug development professionals, understanding these application notes and protocols is crucial for designing appropriate studies, interpreting results, and potentially developing improved insulin formulations based on the principles demonstrated by this compound. Future research directions may include exploring combination therapies, additional formulation optimizations, and applications in special populations.

References

- 1. : the new ultra-long Degludec analogue | Diabetology... insulin [dmsjournal.biomedcentral.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. A Review of the Pharmacological Properties of Insulin and... Degludec [pmc.ncbi.nlm.nih.gov]

- 4. Tresiba Dosage Guide - Drugs.com [drugs.com]

- 5. : Uses, Dosage, Side Effects, Warnings - Drugs.com this compound [drugs.com]

- 6. Injection Insulin | Subcutaneous Degludec Guide Administration [tap.health]

- 7. : Revolutionizing Diabetes Care and Control this compound [rupahealth.com]

Quality by Design (QbD) Paradigm Applied to the Coupling Process Development of Insulin Degludec: Comprehensive Application Notes and Protocols

Introduction to QbD Principles and Regulatory Context

Quality by Design (QbD) represents a systematic approach to pharmaceutical development that emphasizes product and process understanding based on sound science and quality risk management. The U.S. Food and Drug Administration (FDA) and other international regulatory agencies encourage QbD implementation to enhance product quality while providing manufacturing flexibility. This paradigm shift from traditional quality testing (quality by testing) to proactive quality assurance enables manufacturers to build quality into products throughout the development process rather than relying solely on end-product testing. The QbD framework for pharmaceutical development includes defining Quality Target Product Profile (QTPP), identifying Critical Quality Attributes (CQAs), understanding Critical Process Parameters (CPPs) through risk assessment, establishing a design space, and implementing control strategies.

The application of QbD to biopharmaceutical engineering presents unique challenges due to the complexity of biological molecules and their manufacturing processes. Insulin degludec, an ultra-long-acting basal insulin analogue, represents a particularly interesting case study due to its modified structure compared to human insulin. The molecule is characterized by the deletion of threonine at position B30 and the addition of a 16-carbon fatty diacid attached to lysine at position B29 via a glutamic acid spacer [1] [2]. This structural modification enables the formation of multi-hexamer assemblies upon subcutaneous injection, resulting in a slow, continuous release of insulin monomers that provides a prolonged duration of action exceeding 42 hours [1] [3] [2]. The coupling process that links the hexadecanedioic acid to the insulin molecule represents a critical manufacturing step that directly impacts the quality, efficacy, and safety of the final drug product.

Risk Assessment and Critical Process Parameter Identification

Failure Mode and Effects Analysis (FMEA) Application

The initial phase of QbD implementation for the this compound coupling process involved a systematic risk assessment using Failure Mode and Effects Analysis (FMEA). This methodology provides a structured approach to identify, prioritize, and mitigate potential process failures before they occur. The FMEA was conducted by a multidisciplinary team comprising experts from process development, analytical sciences, manufacturing, and quality assurance. The team evaluated each step of the coupling process to identify potential failure modes, their causes, effects on product quality, and existing controls.

Through the FMEA exercise, five parameters were identified as Critical Process Parameters (CPPs) with significant impact on Critical Quality Attributes (CQAs) of the coupling process output (predegludec). The CPPs include: coupling temperature (Temp), pH of desB30 solution (pH), reaction time (Time), desB30 concentration (Conc), and molar equivalent of ester per mole of desB30 insulin (MolE) [4]. These parameters were found to directly influence two key CQAs: predegludec purity and process yield. The risk assessment concluded that these five parameters required systematic evaluation through designed experiments to understand their main effects, interaction effects, and potential curvature in the response surface.

Critical Quality Attributes (CQAs) Definition

For the this compound coupling process, the following CQAs were established:

- Predegludec Purity: Measured as the percentage of the desired product (predegludec) relative to all related substances and impurities in the reaction mixture. This CQA directly impacts downstream processing and final product quality.

- Process Yield: Defined as the amount of predegludec produced relative to the theoretical maximum based on the desB30 starting material. This CQA affects process efficiency and cost-effectiveness.

Table 1: Critical Process Parameters and Their Potential Impact on CQAs

| Critical Process Parameter | Impact on Purity | Impact on Yield | Acceptable Range |

|---|---|---|---|

| Coupling Temperature (Temp) | Significant | Moderate | TBD via DoE |

| pH of desB30 Solution (pH) | Significant | Moderate | TBD via DoE |

| Reaction Time (Time) | Moderate | Significant | TBD via DoE |

| desB30 Concentration (Conc) | Significant | Moderate | TBD via DoE |

| Molar Equivalent of Ester (MolE) | Highly Significant | Highly Significant | TBD via DoE |

Design of Experiments (DoE) Methodology

Screening and Optimization Designs

The experimental approach for understanding the this compound coupling process followed a sequential DoE strategy. Initially, a fractional factorial design was employed to screen the five identified CPPs and evaluate their main effects on the CQAs. This screening design efficiently identified the most influential factors with minimal experimental runs. Analysis of the screening data revealed significant curvature effects, indicating that the relationship between CPPs and CQAs was nonlinear and therefore required second-order models for adequate representation [4].

Based on the screening results, a Central Composite Design (CCD) was implemented with an augmented star and center points to enable the development of second-order response surface models. The CCD is a widely used design for response surface methodology that efficiently estimates first- and second-order terms in polynomial models. The experimental design included multiple center points to estimate pure error and assess model adequacy. For each experimental run, the CPPs were systematically varied according to the design matrix, and the corresponding responses (purity and yield) were measured using validated analytical methods [4].

Response Surface Modeling and Statistical Analysis

Regression models were developed for the CPPs to predict the purity and yield of predegludec using the experimental data. The second-order polynomial models took the general form:

Y = β₀ + ΣβᵢXᵢ + ΣβᵢᵢXᵢ² + ΣβᵢⱼXᵢXⱼ + ε

Where Y represents the response (purity or yield), β₀ is the intercept, βᵢ are the linear coefficients, βᵢᵢ are the quadratic coefficients, βᵢⱼ are the interaction coefficients, Xᵢ and Xⱼ are the coded factors (CPPs), and ε is the random error.

The model quality was evaluated using multiple statistical metrics. The coefficient of determination (R²) values exceeded 96%, indicating that the models explained most of the variability in the responses. The adjusted R² values were greater than 93%, confirming model significance even after accounting for the number of parameters. The predictive ability (Q²) values exceeded 80%, demonstrating excellent capability to forecast new observations [4].

Table 2: Statistical Parameters for Response Surface Models

| Statistical Parameter | Purity Model | Yield Model | Acceptance Criteria |

|---|---|---|---|

| R² (Coefficient of Determination) | >96% | >96% | >80% |

| Adjusted R² | >93% | >93% | >80% |

| Q² (Predictive Ability) | >80% | >80% | >50% |

| Root Mean Square Error | Reported | Reported | Case-dependent |

Analysis of the model coefficients revealed that MolE (molar equivalent of ester) was the most significant factor affecting both yield and purity of predegludec. Additionally, Temp, pH, and Conc were significant for predegludec purity, while Time appeared to remarkably influence the yield model [4]. Significant interaction effects between parameters were also identified, highlighting the complex relationship between process parameters and quality attributes.

Design Space Establishment and Verification

Monte-Carlo Simulation for Design Space Determination

The multi-dimensional design space and Normal Operating Region (NOR) with a robust setpoint were determined using a probability-based Monte-Carlo simulation method. This computational approach generates thousands of virtual operating conditions based on the developed response surface models and their associated error distributions. For each virtual operating point, the probability of meeting all CQA specifications is calculated, creating a probabilistic design space [4].

The design space was defined as the combination of CPP ranges where the probability of meeting all CQA specifications exceeded a predetermined confidence level (typically 90-95%). This probabilistic approach provides a more robust foundation for establishing operating ranges compared to traditional one-factor-at-a-time methods. The design space visualization included overlay plots showing the operable region for multiple responses simultaneously and contour plots displaying the relationship between two CPPs while holding others constant.

Design Space Verification

The verified experimental results confirmed that the design space was reliable and effective [4]. Verification runs were conducted at multiple points within the design space, including at the edges and center. The results demonstrated that operating within the design space consistently produced predegludec with the desired purity and yield, while operation outside the design space resulted in increased variability and potential failure to meet CQA specifications.

The following diagram illustrates the overall QbD workflow implemented for the this compound coupling process:

Analytical Methods for this compound Quantification

Immunopurification Combined with LC-HRMS

A critical component of the QbD implementation for this compound is the availability of robust analytical methods for quantification. A recently developed method combines immunopurification with liquid chromatography high-resolution mass spectrometry (LC-HRMS) for specific and accurate quantification of this compound in complex matrices [5]. This method addresses the limitations of traditional immunometric assays, which often show insufficient specificity and cross-reactivity for insulin analogues.

The immunopurification process uses insulin MSIA D.A.R.T.'S (Disposable Automation Research Tips) mounted on an automated liquid handler. The procedure begins with rinsing the tips with 10 mM PBS (pH 7.4), followed by immunocapture of this compound from serum samples through 100 aspiration-dispensation cycles. After immunocapture, the tips are rinsed twice with PBS and twice with water. Elution is performed using an acidic solution containing 0.4% trifluoroacetic acid and 33% acetonitrile with the addition of leucine enkephalin and BSA to stabilize the eluates [5]. The entire immunopurification process is automated and takes approximately 85 minutes to complete.

Liquid Chromatography and Mass Spectrometry Conditions

The liquid chromatography separation is performed using a UHPLC system with a ProSwift RP-4H LC column (1 × 50 mm) maintained at 70°C. The mobile phase consists of solvent A (0.2% formic acid in water) and solvent B (0.2% formic acid in acetonitrile). The gradient program begins at 15% B for 0.6 minutes, increases to 28% B at 0.7 minutes, then to 35% B at 4.5 minutes, followed by a wash at 90% B and re-equilibration at 15% B. The total run time is 7.4 minutes, with a flow rate varying between 150-300 μL/min [5].

High-resolution mass spectrometry detection is performed in positive ion mode with specific monitoring of this compound and the internal standard (bovine insulin). The method was comprehensively validated according to FDA requirements, demonstrating a lower limit of quantification (LLOQ) of 120 pM, linearity across the clinical range (120-8000 pM), accuracy with error <5%, and precision with CV <7.7% [5]. The method also showed appropriate selectivity, recovery (89.7-97.2%), and stability, with no significant interference from other insulin analogues.

Table 3: Analytical Method Validation Parameters for this compound Quantification

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Lower Limit of Quantification (LLOQ) | 120 pM | Meet precision and accuracy requirements |

| Linearity Range | 120-8000 pM | R² > 0.99 |

| Accuracy (Error) | <5% | ±15% (±20% at LLOQ) |

| Precision (CV) | <7.7% | ≤15% (≤20% at LLOQ) |

| Recovery | 89.7-97.2% | Consistent and reproducible |

| Selectivity | No interference from analogs | No significant interference |

Experimental Protocols

Protocol 1: Risk Assessment Using FMEA

Objective: To systematically identify and prioritize potential failure modes in the this compound coupling process.

Materials: Multidisciplinary team, process flow diagrams, historical data, FMEA worksheet.

Procedure:

- Define the scope of the FMEA to cover the entire coupling process.

- Assemble a cross-functional team with expertise in process development, analytics, manufacturing, and quality.

- Create a detailed process flow diagram identifying all process steps.

- For each process step, identify potential failure modes, their causes, and effects.

- Rate the severity (S) of each effect on a scale of 1-10 (10 being most severe).

- Rate the occurrence (O) of each cause on a scale of 1-10 (10 being most frequent).

- Rate the detection (D) of each failure mode on a scale of 1-10 (10 being most difficult to detect).

- Calculate the Risk Priority Number (RPN = S × O × D) for each failure mode.

- Prioritize failure modes with high RPN values for further investigation.

- Develop and implement action plans to mitigate high-risk failure modes.

- Recalculate RPN after implementing improvements to verify risk reduction.

Protocol 2: Central Composite Design Implementation

Objective: To optimize the this compound coupling process using response surface methodology.

Materials: desB30 insulin, coupling reagents, reaction vessels, HPLC system for analysis, statistical software.

Procedure:

- Identify the CPPs and their ranges based on preliminary experiments.

- Select an appropriate CCD with 5 factors, including axial points and center points.

- Randomize the experimental run order to minimize bias.

- Prepare the desB30 solution according to the specified concentration and pH for each run.

- Set up the reaction vessels and control the temperature as specified in the design.

- Add the molar equivalent of ester as specified in the design.

- Initiate the coupling reaction and maintain for the specified time.

- Quench the reaction at the appropriate time point.

- Analyze the reaction mixture for predegludec purity and yield using validated HPLC methods.

- Record all responses and enter into statistical software.

- Develop second-order response surface models for each CQA.

- Evaluate model adequacy using statistical parameters (R², adjusted R², Q²).

- Identify significant factors and interaction effects.

- Determine optimal parameter settings that maximize purity and yield.

Protocol 3: this compound Quantification Using LC-HRMS

Objective: To accurately quantify this compound in process samples using immunopurification and LC-HRMS.

Materials: Insulin MSIA D.A.R.T.'S, automated liquid handler, UHPLC system, HRMS instrument, calibration standards, quality control samples.

Procedure:

- Prepare calibrants by serial dilution in stripped serum across the range of 120-8000 pM.

- Prepare QC samples at LLOQ (120 pM), low (360 pM), mid (1500 pM), and high (7000 pM) concentrations.

- Add 250 μL of 800 pM bovine insulin internal standard to each sample.

- Mount MSIA D.A.R.T.'S onto the automated liquid handler.

- Perform immunopurification with the following steps:

- Rinse tips with 10 mM PBS (20 cycles, 150 μL)

- Perform immunocapture from samples (100 cycles, 250 μL)

- Rinse twice with PBS (20 cycles, 150 μL)

- Rinse twice with water (20 cycles, 150 μL)

- Elute with acidic solution (100 cycles, 50 μL)

- Inject 50 μL of eluate onto the LC-HRMS system.

- Perform chromatographic separation using the specified gradient program.

- Monitor this compound and internal standard using high-resolution mass spectrometry.

- Construct a calibration curve by plotting peak area ratio (this compound/internal standard) against concentration.

- Calculate this compound concentration in unknown samples using the calibration curve.

- Include QC samples in each run to ensure analytical performance.

The following diagram illustrates the analytical quantification workflow:

Conclusion and Implementation Strategy

The application of QbD principles to the this compound coupling process represents a case study in systematic pharmaceutical process development. Through the implementation of risk assessment, design of experiments, and response surface methodology, a comprehensive understanding of the relationship between CPPs and CQAs was achieved. The developed second-order models demonstrated excellent predictive capability for both purity and yield of predegludec, with MolE identified as the most significant factor affecting both CQAs.

The establishment of a probabilistic design space using Monte-Carlo simulation provides a scientific basis for defining flexible operating ranges while ensuring product quality. This approach aligns with regulatory expectations for modern pharmaceutical development and manufacturing. The verified experimental results confirmed that the design space is reliable and effective for controlling the this compound coupling process [4].

The control strategy for the coupling process includes monitoring all five CPPs within their defined ranges, performing in-process controls, and testing final predegludec quality attributes. The implementation of the QbD approach to this compound coupling process development has resulted in a robust manufacturing process with built-in quality, reduced batch failures, and enhanced operational efficiency. This case study serves as an instructional example for applying QbD principles to other complicated operations in biopharmaceutical engineering [4] [6].

References

- 1. - Wikipedia this compound [en.wikipedia.org]

- 2. : the new ultra-long Degludec analogue | Diabetology... insulin [dmsjournal.biomedcentral.com]

- 3. , The New Generation Basal Insulin or Just another... Degludec Insulin [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of a Coupling for Process According... This compound [pubmed.ncbi.nlm.nih.gov]